molecular formula C28H55O2- B1238098 Octacosanoate

Octacosanoate

Cat. No.: B1238098
M. Wt: 423.7 g/mol
InChI Key: UTOPWMOLSKOLTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Octacosanoate is a straight-chain saturated fatty acid anion and the conjugate base of octacosanoic acid (montanic acid), arising from deprotonation of the carboxy group. It is a straight-chain saturated fatty acid anion, a fatty acid anion 28:0 and an ultra-long-chain fatty acid anion. It is a conjugate base of an octacosanoic acid.

Scientific Research Applications

  • Antiangiogenic Properties : Octacosanol isolated from Tinospora cordifolia exhibited antiangiogenic effects, inhibiting endothelial and tumor cell proliferation, neovascularization, and secretion of vascular endothelial growth factor, potentially impacting tumor growth and metastasis (Thippeswamy, Sheela, & Salimath, 2008).

  • Material Science Applications : Sodium octacosanoate has been used as a nucleating agent in thermoplastic polyurethanes, impacting their crystallization behavior. The addition of sodium this compound to thermoplastic polyurethanes was shown to enhance the rate and temperature of crystallization (Freitag, Riegel, Pezzin, Costa, & Amico, 2011).

  • Metabolism Research : Studies have been conducted on the metabolism of octacosanol, revealing its conversion to octacosanoic acid and its involvement in fatty acid metabolism via beta-oxidation (Menéndez, Marrero, Más, Fernández, González, & Gonzalez, 2005).

  • Anti-Inflammatory Effects : Octacosanol has demonstrated significant anti-inflammatory effects in various models, including a dextran sulfate sodium-induced ulcerative colitis model in mice and lipopolysaccharide-stimulated mouse macrophage cells. These effects are linked to the downregulation of pro-inflammatory cytokines and blocking of MAPK/NF-κB/AP-1 signaling pathways (Guo, Lin, Li, Nie, Wang, Shi, Xu, Hu, Guo, & Luo, 2017).

  • Antinociceptive Properties : Octacosanol from Sabicea grisea has shown antinociceptive and anti-inflammatory effects in mouse models, suggesting its potential for pharmacological control of pain and inflammation (Oliveira, Conserva, de Souza Ferro, de Almeida Brito, Lemos, & Barreto, 2012).

  • Exercise-Induced Fatigue Mitigation : Dietary supplementation of octacosanol in mice has been shown to improve exercise-induced fatigue, likely through the regulation of certain genes related to muscle function and energy metabolism (Zhou, Cao, Wu, Luo, Guo, Han, Huang, Hu, Bai, Luo, & Lin, 2021).

  • Neuroprotective Effects : Research indicates that octacosanol may have protective effects against Parkinson's disease, possibly by modulating neurotrophic factors and their signaling pathways (Wang, Liu, Wang, Yang, Zhu, & Zuo, 2010).

  • Gut Health : Octacosanol has been found to modulate gut bacteria and protect the intestinal barrier in mice with ulcerative colitis, potentially offering benefits as a food supplement for alleviating this condition (Miao, Lu, Zhou, Chang, Xu, & Zhu, 2022).

  • Solubility Research : Studies on the solubility of octacosanol in organic solvents provide valuable information for its extraction and application in pharmaceutical formulations (Cuevas, Crevelin, Moraes, Oliveira, Rodrigues, & Meirelles, 2017).

  • Pharmacological Research : A new triterpenoid bearing this compound isolated from Clerodendrum philippinum showed potential for anti-inflammatory applications (Yue, Feng, & Xu, 2015).

Properties

Molecular Formula

C28H55O2-

Molecular Weight

423.7 g/mol

IUPAC Name

octacosanoate

InChI

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)/p-1

InChI Key

UTOPWMOLSKOLTQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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